
3-Butoxy-2-acetylaminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2-acetylaminopropionic acid is an organic compound with the molecular formula C9H17NO4 It is a metabolite of n-butyl glycidyl ether, which is used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-acetylaminopropionic acid typically involves the metabolism of n-butyl glycidyl ether. The process begins with the reaction of n-butyl alcohol and epichlorohydrin to form a halohydrin. This intermediate undergoes caustic dehydrochlorination to produce n-butyl glycidyl ether. The n-butyl glycidyl ether is then metabolized renally to form this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-2-acetylaminopropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-Butoxy-2-acetylaminopropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is utilized in the production of epoxy resins and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-butoxy-2-acetylaminopropionic acid involves its interaction with specific molecular targets and pathways. As a metabolite, it can influence various biochemical processes within the body. The compound is known to be metabolized renally, and its effects are mediated through its interaction with enzymes and other cellular components .
Comparison with Similar Compounds
- 3-Butoxy-2-hydroxypropionic acid
- Butoxyacetic acid
Comparison: 3-Butoxy-2-acetylaminopropionic acid is unique due to its specific functional groups and metabolic pathways. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
96474-20-3 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-acetamido-3-butoxypropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
YTZRKCIRIPWRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


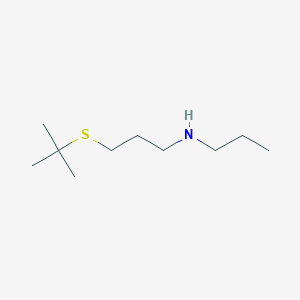
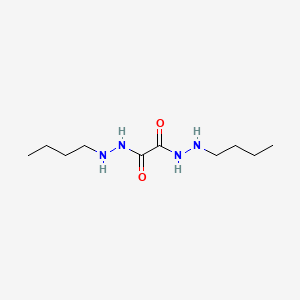
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)


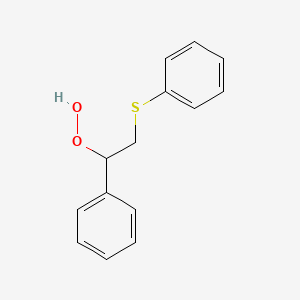
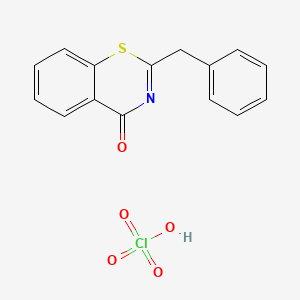

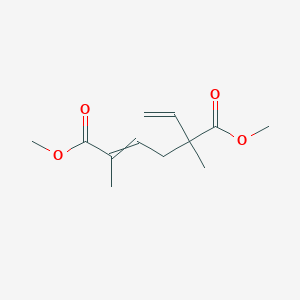
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
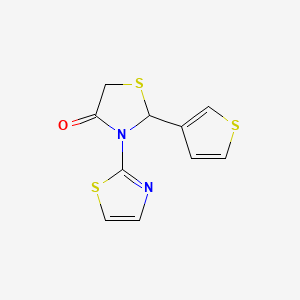
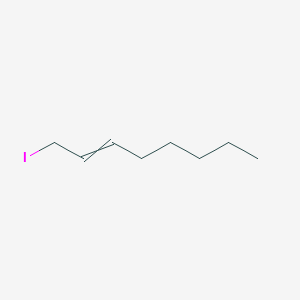

![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
